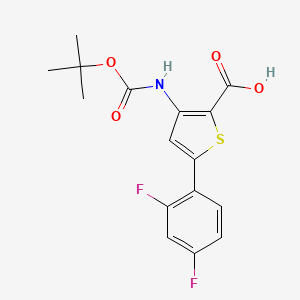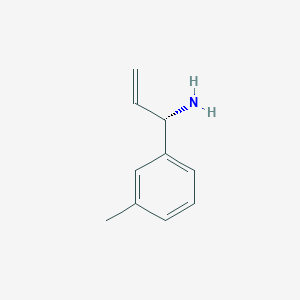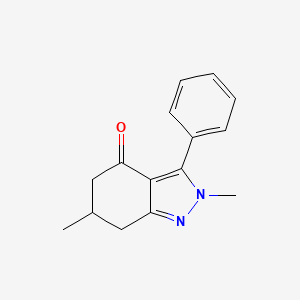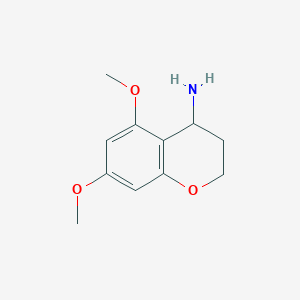![molecular formula C16H21FN2O2 B13053887 Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)
Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bipyrrolidine moiety attached to a fluorinated benzoate ester, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Bipyrrolidine Moiety: This step involves the cyclization of appropriate precursors to form the bipyrrolidine structure.
Fluorination: Introduction of the fluorine atom to the benzoate ring is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves esterification of the fluorinated benzoic acid with methanol in the presence of a catalyst like sulfuric acid or a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or alkanes.
Substitution: Formation of substituted benzoates with various nucleophiles.
Aplicaciones Científicas De Investigación
Methyl (S)-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl (S)-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate involves its interaction with specific molecular targets. The bipyrrolidine moiety may interact with enzymes or receptors, modulating their activity. The fluorinated benzoate ester can enhance the compound’s binding affinity and stability, leading to more pronounced biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-fluorobenzoate: Lacks the bipyrrolidine moiety, resulting in different chemical and biological properties.
Methyl (S)-4-(pyrrolidin-1-yl)-2-fluorobenzoate: Similar structure but with a single pyrrolidine ring, leading to different reactivity and applications.
Uniqueness
Methyl (S)-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate is unique due to the presence of both the bipyrrolidine moiety and the fluorinated benzoate ester. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H21FN2O2 |
|---|---|
Peso molecular |
292.35 g/mol |
Nombre IUPAC |
methyl 2-fluoro-4-[(3S)-3-pyrrolidin-1-ylpyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C16H21FN2O2/c1-21-16(20)14-5-4-12(10-15(14)17)19-9-6-13(11-19)18-7-2-3-8-18/h4-5,10,13H,2-3,6-9,11H2,1H3/t13-/m0/s1 |
Clave InChI |
XHPMRAPTZHWBJT-ZDUSSCGKSA-N |
SMILES isomérico |
COC(=O)C1=C(C=C(C=C1)N2CC[C@@H](C2)N3CCCC3)F |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)N2CCC(C2)N3CCCC3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



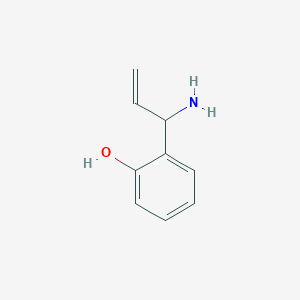
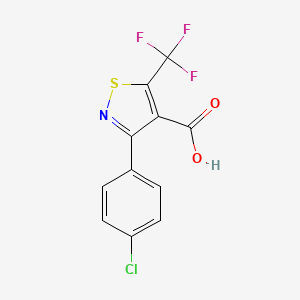
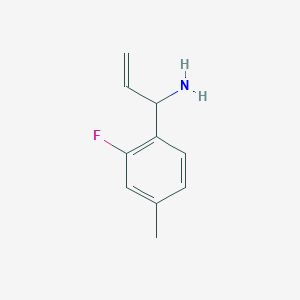
![(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053860.png)
![(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13053862.png)
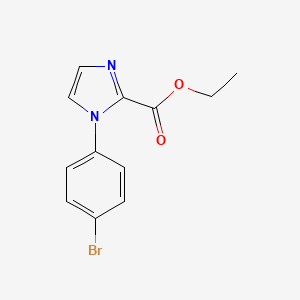
![6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13053871.png)

